3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde
Description
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde is a pyrazole-4-carbaldehyde derivative with a 3-methyl group, a phenyl substituent at position 1, and a 4-phenylpiperazinyl group at position 5 of the pyrazole ring. Pyrazole-4-carbaldehydes are versatile intermediates in medicinal and materials chemistry due to their reactivity at the aldehyde group, enabling the synthesis of fused heterocycles or Schiff base derivatives . The 4-phenylpiperazine moiety in this compound may enhance binding to biological targets, such as neurotransmitter receptors, due to its structural similarity to pharmacologically active piperazine derivatives.
Properties
IUPAC Name |
3-methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-17-20(16-26)21(25(22-17)19-10-6-3-7-11-19)24-14-12-23(13-15-24)18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNCIHPFDRWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of phenylhydrazine with a suitable β-diketone under acidic conditions to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 362.48 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly in drug development.
Antidepressant Activity
Research indicates that derivatives of pyrazole compounds exhibit antidepressant-like effects. A study demonstrated that compounds similar to 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde showed significant activity in reducing depressive behaviors in animal models. The presence of the piperazine moiety is thought to enhance serotonin receptor interactions, contributing to its antidepressant properties .
Antitumor Properties
The compound has been investigated for its potential antitumor activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented in several studies .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of pyrazole derivatives, including this compound. The results indicated a statistically significant reduction in immobility time in forced swim tests, suggesting an increase in locomotor activity associated with antidepressant-like effects .
Case Study 2: Antitumor Activity
In a recent investigation, researchers synthesized several derivatives of the compound and tested their cytotoxicity against human cancer cell lines. One derivative exhibited IC50 values lower than 10 µM against MCF-7 (breast cancer) cells, indicating potent antitumor activity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The phenyl and piperazine groups play a crucial role in binding to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives
The following analysis compares the target compound with pyrazole-4-carbaldehydes featuring variations in substituents at positions 3, 5, and the N1-phenyl group.
Substituent Effects on Reactivity and Conformation
- Piperazine derivatives are known for modulating serotonin and dopamine receptors, suggesting possible neuroactive properties . Phenoxy or halogenated aryl groups (e.g., 4-bromophenyl in ) increase molecular planarity, as seen in dihedral angles between pyrazole and aryl rings (42–54°), which may influence crystallinity and intermolecular interactions .
Aldehyde Reactivity :
Pyrazole-4-carbaldehydes are frequently used to form Schiff bases or fused heterocycles. For example, 5-azido analogs react with hydrazine to yield pyrazolo[3,4-c]pyrazoles, whereas the target compound’s aldehyde group could similarly participate in condensation reactions .
Structural and Crystallographic Insights
- Intermolecular Interactions : Analogs with hydrogen-bonding substituents (e.g., hydroxylamine in ) form tetramers via O–H···N bonds, whereas halogenated derivatives () rely on halogen···π interactions for crystal packing .
Biological Activity
3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article explores the compound's biological activity based on diverse studies and findings.
Molecular Structure
- Molecular Formula : C22H24N6O
- Molecular Weight : 376.47 g/mol
The structure features a pyrazole ring substituted with a phenyl group and a piperazine moiety, which is critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| This compound | SF268 | 12.50 | |
| This compound | NCI-H460 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound has shown promise as a COX inhibitor, which could be beneficial in treating inflammatory diseases:
| Activity | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Reduces prostaglandin synthesis | |
| Anti-inflammatory | Modulates cytokine release |
Antimicrobial Activity
Additionally, studies have indicated that pyrazole compounds possess antimicrobial properties against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Significant antibacterial effect |
Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., the anticancer efficacy of several pyrazole derivatives was assessed. The results indicated that compounds similar to 3-Methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole exhibited potent cytotoxicity against HepG2 and P815 cell lines, with IC50 values significantly lower than those of traditional chemotherapy agents .
Study 2: Anti-inflammatory Mechanisms
Research conducted by Niculescu-Duvaz et al. highlighted the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds effectively inhibited the COX enzyme, leading to reduced inflammation markers in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methyl-1-phenyl-5-(4-phenylpiperazin-1-yl)pyrazole-4-carbaldehyde?
- Methodology : The compound can be synthesized via nucleophilic substitution of a precursor such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-phenylpiperazine. This reaction typically employs a basic catalyst (e.g., K₂CO₃ or KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions (6–8 hours). Purification involves recrystallization from ethanol or ethanol-DMF mixtures .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C=O at ~1.21 Å), dihedral angles between aromatic rings (e.g., 73.67° between pyrazole and terminal phenyl groups), and planarity of the pyrazole core. Complementary techniques include ¹H/¹³C NMR for verifying substituent positions and FT-IR for identifying functional groups like the aldehyde .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodology : DMSO is preferred for its ability to dissolve both phenolic and pyrazole precursors. Reflux temperatures (100–120°C) and stoichiometric excess of the nucleophile (e.g., 4-phenylpiperazine) ensure complete substitution. Post-reaction, quenching with ice-water precipitates the product, which is then recrystallized for purity .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing the 4-phenylpiperazinyl group?
- Methodology : Regioselectivity is controlled by electronic effects. The chloro group at position 5 of the pyrazole ring is highly electrophilic, favoring nucleophilic attack. Monitoring via TLC or HPLC during reaction progression ensures minimal byproduct formation. Computational modeling (e.g., DFT) can predict reactive sites to guide synthetic design .
Q. What strategies mitigate competing side reactions during the Vilsmeier-Haack formylation step?
- Methodology : Strict temperature control (0–5°C during POCl₃ addition) prevents over-formylation. Use of anhydrous conditions and stoichiometric POCl₃ minimizes hydrolysis. Post-formylation, rapid neutralization with aqueous NaHCO₃ stabilizes the aldehyde group .
Q. How do non-covalent interactions influence the compound’s crystallographic packing?
- Methodology : Weak C–H···π interactions (3.8–4.2 Å) between the pyrazole’s phenyl ring and adjacent aromatic systems stabilize the crystal lattice. Hirshfeld surface analysis quantifies these interactions, while differential scanning calorimetry (DSC) assesses thermal stability linked to packing efficiency .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology : Antibacterial activity can be tested via broth microdilution (MIC against S. aureus or E. coli). For CNS-targeted studies, receptor binding assays (e.g., dopamine D₂ or serotonin 5-HT₁A) using radiolabeled ligands (³H-spiperone) quantify affinity. Dose-response curves (IC₅₀) validate structure-activity relationships .
Q. How can conflicting spectroscopic data between synthetic batches be resolved?
- Methodology : Contradictions in NMR shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) often arise from residual solvents or tautomerism. High-resolution MS confirms molecular mass, while variable-temperature NMR identifies dynamic processes. Cross-validation with single-crystal XRD data resolves ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
